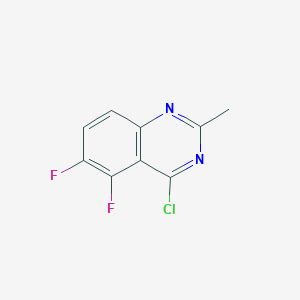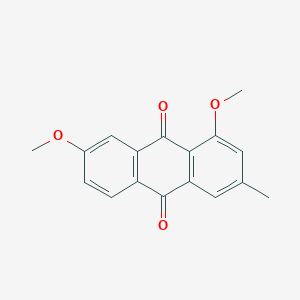
1,7-Dimethoxy-3-methylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dimethoxy-3-methylanthracene-9,10-dione is an anthraquinone derivative, a class of compounds known for their diverse biological activities and industrial applications. Anthraquinones are characterized by their 9,10-dioxoanthracene core, and their derivatives are often modified through various enzymatic reactions such as methylation and oxidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethoxy-3-methylanthracene-9,10-dione typically involves the methylation of anthraquinone derivatives. One common method includes the reaction of 1,7-dihydroxy-3-methylanthracene-9,10-dione with methanol in the presence of a strong acid catalyst . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine, bromine, nitric acid.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which are often used in further chemical synthesis and industrial applications .
Wissenschaftliche Forschungsanwendungen
1,7-Dimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,7-Dimethoxy-3-methylanthracene-9,10-dione involves its interaction with cellular pathways and molecular targets. It is known to exert its effects through the modulation of oxidative stress pathways, particularly by influencing the activity of enzymes involved in the production and scavenging of reactive oxygen species (ROS). This compound can activate signaling pathways such as the AMPK/Nrf2 pathway, which plays a crucial role in cellular defense mechanisms against oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,7-Dihydroxy-3-methylanthracene-9,10-dione
- 1,8-Dimethoxy-3-methylanthracene-9,10-dione
- 2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione
Uniqueness
1,7-Dimethoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at positions 1 and 7, along with a methyl group at position 3, contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
63561-76-2 |
|---|---|
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
1,7-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-9-6-13-15(14(7-9)21-3)17(19)12-8-10(20-2)4-5-11(12)16(13)18/h4-8H,1-3H3 |
InChI-Schlüssel |
PCSSVAUROMDGFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


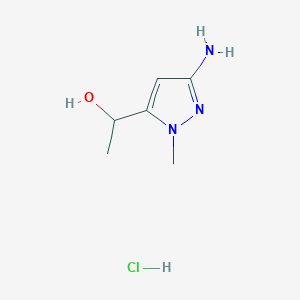
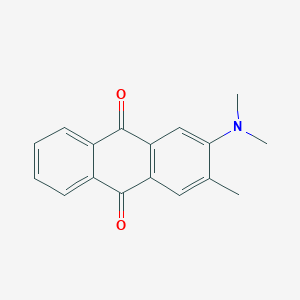
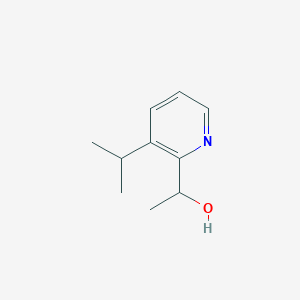
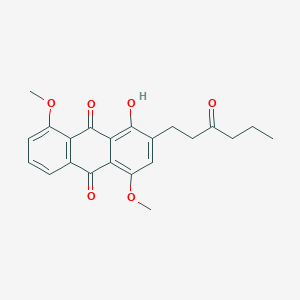
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)
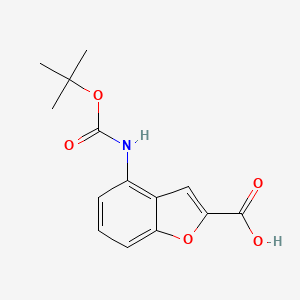

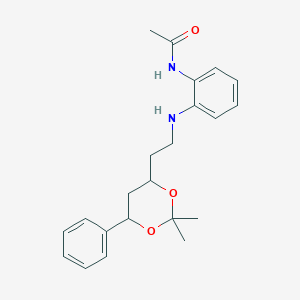
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
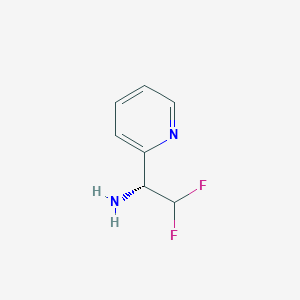
![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)
